Methyl 3-(hydrazinecarbonyl)benzoate
Overview
Description
“Methyl 3-(hydrazinecarbonyl)benzoate” is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 . The IUPAC name for this compound is also "this compound" . The compound appears as an off-white solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: O=C(OC)C1=CC=CC(C(NN)=O)=C1 .Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 194.18700 . The compound’s exact mass is 194.06900 . It has a LogP value of 1.16790 , indicating its lipophilicity. The compound should be stored at 0-8°C .Scientific Research Applications
Design and Synthesis of Bioactive Compounds
Cholinesterase Inhibitors
Methyl 3-(hydrazinecarbonyl)benzoate derivatives have been investigated for their potential as cholinesterase inhibitors, showing promising results against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes. These compounds are synthesized through reactions involving hydrazine hydrate, leading to novel Schiff base derivatives with significant inhibition activities, which could have implications for treating diseases like Alzheimer's (Kausar et al., 2021).
Antimicrobial and Antioxidant Agents
Derivatives of this compound have also been synthesized and evaluated for their antimicrobial properties. Some compounds have demonstrated good antioxidant potential, indicating their possible use in developing treatments against microbial infections and oxidative stress-related conditions (Dawood et al., 2005).
Molecular Docking and Structure-Activity Relationship Studies
Molecular Docking Studies
The structural modifications of this compound derivatives have been explored through molecular docking studies to understand their interactions with biological targets. These studies help in identifying key structural features required for biological activity and can guide the design of more effective therapeutic agents (Kausar et al., 2021).
Development of Novel Synthetic Routes
Heterocyclic Compound Synthesis
Research has explored the use of this compound in the synthesis of heterocyclic compounds. These compounds are crucial in the pharmaceutical industry for their varied biological activities. The compound's reactivity with hydrazine hydrate has been utilized to synthesize novel heterocyclic structures, which could serve as lead compounds for drug development (Mikhailovskaya et al., 2010).
Properties
IUPAC Name |
methyl 3-(hydrazinecarbonyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)7-4-2-3-6(5-7)8(12)11-10/h2-5H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDVFDQQCPJMCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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